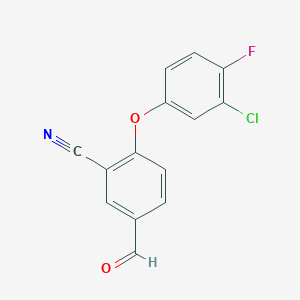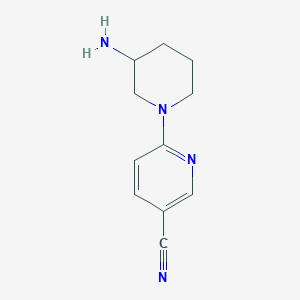
6-Methyl-5-isobutylnicotinic acid tert-butyl ester
概要
説明
6-Methyl-5-isobutylnicotinic acid tert-butyl ester is an organic compound that belongs to the class of nicotinic acid esters This compound is characterized by the presence of a nicotinic acid core, which is a derivative of pyridine, substituted with a methyl group at the 6th position and an isobutyl group at the 5th position The esterification of the carboxylic acid group with tert-butyl alcohol results in the formation of the tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-isobutylnicotinic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the esterification of 6-Methyl-5-isobutyl-nicotinic acid with tert.-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another approach involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. This method is often preferred for its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to improved yields and reduced reaction times .
化学反応の分析
Types of Reactions
6-Methyl-5-isobutylnicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methyl and isobutyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-Methyl-5-isobutyl-nicotinic acid or its oxidized derivatives.
Reduction: Formation of 6-Methyl-5-isobutyl-nicotinic alcohol.
Substitution: Formation of 6-Methyl-5-isobutyl-nicotinic acid.
科学的研究の応用
6-Methyl-5-isobutylnicotinic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to nicotinic acid derivatives.
作用機序
The mechanism of action of 6-Methyl-5-isobutylnicotinic acid tert-butyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The ester group may undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with nicotinic acid receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
6-Methyl-5-isobutylnicotinic acid tert-butyl ester can be compared with other nicotinic acid esters and derivatives:
6-Methyl-nicotinic acid tert.-butyl ester: Lacks the isobutyl group, resulting in different chemical and biological properties.
5-Isobutyl-nicotinic acid tert.-butyl ester:
Nicotinic acid tert.-butyl ester: The parent compound without any additional substituents, used as a reference for studying the effects of methyl and isobutyl substitutions.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
tert-butyl 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-12-8-13(9-16-11(12)3)14(17)18-15(4,5)6/h8-10H,7H2,1-6H3 |
InChIキー |
WNKYKRHADBNCOM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)C(=O)OC(C)(C)C)CC(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bicyclo[2.2.1]heptan-1-yl)thiourea](/img/structure/B8485970.png)






![{[(3,3,3-Trifluoroprop-1-en-1-yl)oxy]methyl}benzene](/img/structure/B8486013.png)
![6'-(3-Fluoropropoxy)-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8486016.png)

![5-(1-Chloroethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8486028.png)

